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molecular formula C15H22ClN3O2 B068565 Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate CAS No. 193902-81-7

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Cat. No. B068565
M. Wt: 311.81 g/mol
InChI Key: AHXKEIKOXAWOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524726B2

Procedure details

According to Scheme 5 Step 2: A solution of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate (2.50 mmol, 854 mg) in EtOH (450 mL) was passed through a Pt/C 5% column in an H-Cube equipment (mode: Full). Then the solution was concentrated under reduced pressure to yield tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (2.46 mmol, 766 mg, 98%). The product was used without further purification.
Quantity
854 mg
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1>CCO.[Pt]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([N:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:18])[CH2:13][CH2:12]2)=[C:2]([Cl:1])[CH:7]=1

Inputs

Step One
Name
Quantity
854 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.46 mmol
AMOUNT: MASS 766 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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